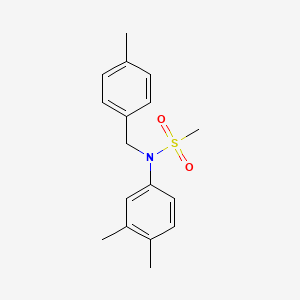
3-nitrobenzyl N-benzoylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl N-benzoylglycinate, also known as NBG-18, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of photoactivatable protecting groups, which are widely used in chemical synthesis and biological research.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl N-benzoylglycinate involves the photoinduced cleavage of the nitrobenzyl group. When 3-nitrobenzyl N-benzoylglycinate is exposed to UV light, the nitrobenzyl group undergoes a photochemical reaction that results in the formation of a carbocation intermediate. The carbocation intermediate then undergoes a rearrangement to form a benzaldehyde and a nitroso compound. The benzaldehyde can react with the protected functional group to release it, while the nitroso compound can be reduced to form a hydroxylamine.
Biochemical and Physiological Effects:
3-nitrobenzyl N-benzoylglycinate has been shown to have low toxicity and minimal effects on biochemical and physiological processes. However, it is important to note that 3-nitrobenzyl N-benzoylglycinate has not been extensively studied in vivo, and further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitrobenzyl N-benzoylglycinate is its photoactivatable property, which allows for the precise control of the release of protected functional groups. This property makes 3-nitrobenzyl N-benzoylglycinate a valuable tool in chemical synthesis and biological research.
However, there are also some limitations to the use of 3-nitrobenzyl N-benzoylglycinate. One limitation is the need for UV light to remove the protecting group, which can be problematic for certain applications. Additionally, 3-nitrobenzyl N-benzoylglycinate may not be suitable for use in vivo due to its photoactivatable property and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 3-nitrobenzyl N-benzoylglycinate. One direction is the development of new photoactivatable protecting groups with improved properties, such as increased sensitivity to light or improved biocompatibility. Another direction is the application of 3-nitrobenzyl N-benzoylglycinate in new areas of research, such as drug discovery or materials science. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-nitrobenzyl N-benzoylglycinate and its potential for use in vivo.
Synthesemethoden
The synthesis of 3-nitrobenzyl N-benzoylglycinate involves the reaction of N-benzoylglycine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-nitrobenzyl N-benzoylglycinate as a white solid with a melting point of around 130-133°C. The purity of 3-nitrobenzyl N-benzoylglycinate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl N-benzoylglycinate has been widely used in scientific research as a photoactivatable protecting group. This compound can be used to protect various functional groups in organic synthesis, such as amines, alcohols, and carboxylic acids. The protecting group can be removed by exposure to ultraviolet (UV) light, which causes the cleavage of the nitrobenzyl group and the release of the protected functional group. This property makes 3-nitrobenzyl N-benzoylglycinate a valuable tool in chemical synthesis.
In addition to its use in chemical synthesis, 3-nitrobenzyl N-benzoylglycinate has also been used in biological research. This compound can be used to protect biomolecules such as peptides and proteins from degradation or modification during chemical synthesis or purification. The protecting group can be removed by exposure to UV light, which allows the biomolecule to be released and used for further research.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(10-17-16(20)13-6-2-1-3-7-13)23-11-12-5-4-8-14(9-12)18(21)22/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGAQWWVRNFOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)

